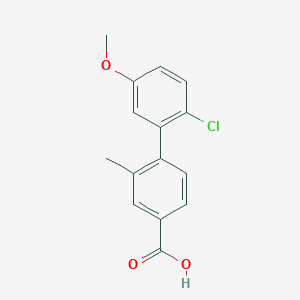
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid (CMPFBA) is an organic compound with a molecular formula of C9H7ClFO3. It is a white crystalline solid with a melting point of 155-156°C. CMPFBA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It has also been used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules.
Applications De Recherche Scientifique
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has also been used in the synthesis of a variety of small molecules, including amino acids, peptides, and other compounds. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in the synthesis of a variety of compounds for medicinal chemistry research, including inhibitors of enzyme activity and other biologically active molecules.
Mécanisme D'action
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is an organic compound with a molecular formula of C9H7ClFO3. It is a white crystalline solid with a melting point of 155-156°C. 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases and phosphatases. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% may act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases and phosphatases. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% may act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the advantages of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is its low cost, which makes it an attractive choice for researchers. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is relatively easy to synthesize, which makes it a convenient choice for laboratory experiments. However, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% also has some limitations. For example, it is not very stable in the presence of light and air, which can make it difficult to store and use in laboratory experiments. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
The potential future applications of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% are vast. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%, as well as its potential therapeutic applications. Additionally, further research is needed to develop improved methods for the synthesis and storage of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%, as well as to improve its solubility in water. Additionally, further research is needed to develop methods to improve the stability of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% in the presence of light and air. Finally, further research is needed to explore the potential applications of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% in drug discovery and medicinal chemistry.
Méthodes De Synthèse
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-5-methoxyphenol with 5-fluoro-1-chlorobenzene in the presence of sodium hydroxide and a suitable solvent. The second step involves the reaction of the resulting intermediate with acetic anhydride in the presence of a suitable catalyst. The overall reaction yields 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% as the final product.
Propriétés
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQUESHFMOHYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691023 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-83-5 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406524.png)
![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406529.png)
![6-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406530.png)
![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)



![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)


